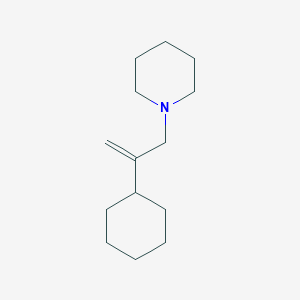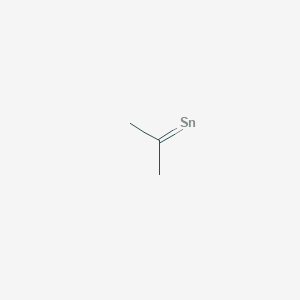
(Propan-2-ylidene)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Propan-2-ylidene)stannane is an organotin compound characterized by the presence of a tin atom bonded to a propan-2-ylidene group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The unique properties of this compound make it a valuable compound in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Propan-2-ylidene)stannane can be synthesized through several methods, including stannylation and C-Sn coupling reactions. One common approach involves the reaction of an organotin halide with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale stannylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The use of automated systems and stringent quality control measures further enhances the reliability of industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(Propan-2-ylidene)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert this compound into different organotin hydrides.
Substitution: It can participate in substitution reactions where the propan-2-ylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds. These products have significant applications in various fields, including catalysis and materials science .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Propan-2-ylidene)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It serves as a precursor for the synthesis of more complex organotin compounds and is utilized in various catalytic processes .
Biology and Medicine
They are investigated for their antimicrobial and anticancer properties, although their toxicity remains a concern .
Industry
In the industrial sector, this compound is used in the production of polymers and as a stabilizer in PVC manufacturing. Its role in catalysis also makes it valuable in the synthesis of fine chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism by which (Propan-2-ylidene)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with other molecules, facilitating catalytic processes. The pathways involved in these reactions often include the formation of intermediate organotin species, which then undergo further transformations to yield the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Propan-2-ylidene)stannane include other organotin compounds such as:
- Trimethyltin chloride
- Tributyltin oxide
- Tetramethyltin
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in both research and industry .
Propriétés
Numéro CAS |
82065-00-7 |
|---|---|
Formule moléculaire |
C3H6Sn |
Poids moléculaire |
160.79 g/mol |
Nom IUPAC |
propan-2-ylidenetin |
InChI |
InChI=1S/C3H6.Sn/c1-3-2;/h1-2H3; |
Clé InChI |
OTOORKNASUVZLK-UHFFFAOYSA-N |
SMILES canonique |
CC(=[Sn])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B14418809.png)
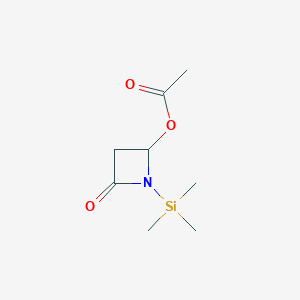
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
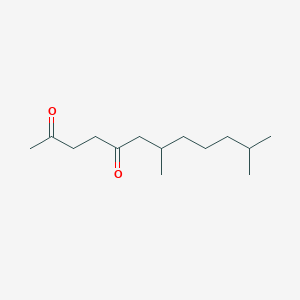
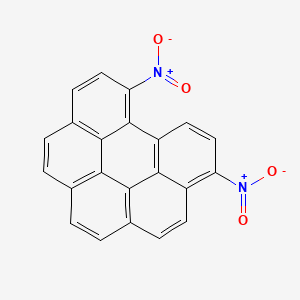
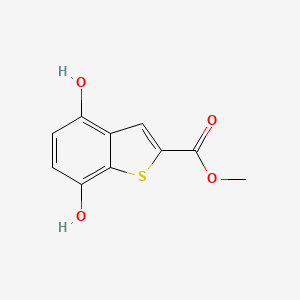
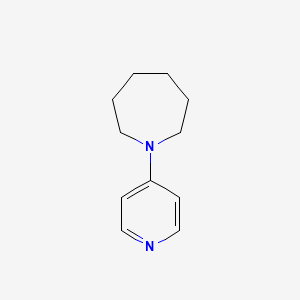
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
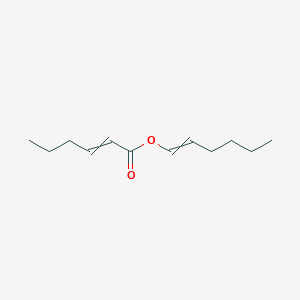
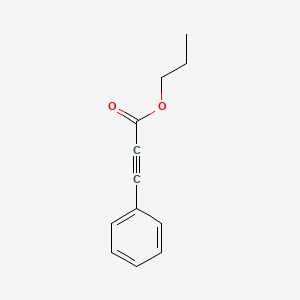
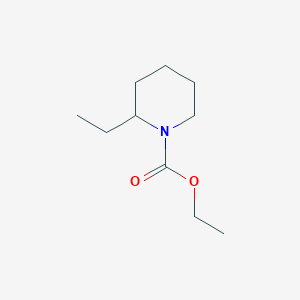
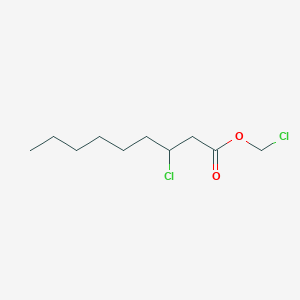
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
